6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine
Description
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Its structure includes a bromine atom at position 6, a chlorine atom at position 2, and a methyl group at position 5 (Figure 1). This substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial and antihypertensive drug discovery . Pyrido[2,3-d]pyrimidines are known for their versatility in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C8H6BrClN4 |
|---|---|
Molecular Weight |
273.52 g/mol |
IUPAC Name |
6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C8H6BrClN4/c1-3-4-2-12-8(10)14-7(4)13-6(11)5(3)9/h2H,1H3,(H2,11,12,13,14) |
InChI Key |
KLYZERWPNSRHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NC=C12)Cl)N)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Pyrido[2,3-d]pyrimidine Derivatives
Two main synthetic approaches are commonly used for pyrido[2,3-d]pyrimidin-7-amine derivatives:
- Construction from a preformed pyrimidine ring : Starting with substituted pyrimidines, cyclization reactions form the fused pyrido ring.
- Construction from a preformed pyridone or pyridine ring : Building the pyrimidine ring onto an existing pyridone scaffold.
These strategies involve multiple steps including condensation, cyclization, halogenation, and amination reactions. The choice depends on the availability of starting materials, desired substitution patterns, and reaction conditions.
Specific Preparation Methods for 6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine
Synthesis via Cyclization of 4-Amino-2-chloro-5-pyrimidineethanone and Ethyl Bromoacetate
A prominent industrially applicable method involves a two-step synthesis starting from 4-amino-2-chloro-5-pyrimidineethanone and ethyl bromoacetate under basic conditions to form the pyrido[2,3-d]pyrimidin-7-one intermediate, followed by amination to yield the target compound.
Step 1: Cyclization to 2-Chloro-6-bromo-5-methylpyrido[2,3-d]pyrimidin-7-one
- Reactants: 4-amino-2-chloro-5-pyrimidineethanone and ethyl bromoacetate
- Solvent: Organic solvents such as dry acetonitrile or tetrahydrofuran
- Base: Piperidine or triethylamine
- Conditions: Heating at 65–75°C for 6–7 hours or refluxing for 7 hours
- Work-up: Removal of solvent under reduced pressure, acidification with 1N hydrochloric acid, filtration, and recrystallization from isopropanol
- Yield: 74–80%
Two exemplary procedures are:
| Example | Base Used | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Piperidine | Dry Acetonitrile | 65–75 | 6 | 80 |
| 2 | Triethylamine | Dry Tetrahydrofuran | Reflux (~66) | 7 | 74 |
This step forms the key intermediate 2-chloro-6-bromo-5-methylpyrido[2,3-d]pyrimidin-7-one (formula III), which is crucial for further functionalization.
Step 2: Amination via Alkylation with Chlorocyclopentane Amine
- Reactants: Intermediate from step 1 and chlorocyclopentane amine
- Reaction: Amination through alkylation to introduce the 7-amino substituent
- Conditions: Mild heating and stirring under controlled conditions
- Outcome: Formation of the target compound this compound
This two-step method is advantageous due to moderate reaction conditions, relatively high yields, and fewer impurities, making it suitable for scale-up.
Alternative Synthetic Routes and Challenges
Other literature and patents describe longer and less efficient synthetic routes involving palladium-catalyzed ring formation and bromination steps:
- Starting from 5-bromo-2,4-dichloropyrimidine
- Condensation with cyclopentylamine in acetic acid
- Palladium acetate and triphenylphosphine catalyzed ring closure with crotonic acid
- Bromination to introduce the 6-bromo substituent
This approach suffers from:
- Long synthetic sequences
- Low overall yields (<30%)
- Use of expensive palladium catalysts and ligands
- Formation of difficult-to-separate isomeric impurities
Due to these drawbacks, this method is less favored for industrial application.
Improvements in Bromination Step
Recent patents highlight optimization of the bromination step to improve yields of the 6-bromo substituent:
- Adjusting molar ratios of intermediate and brominating agent within 1:1.3 to 1:1.7
- Using alternative brominating agents such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin
- Achieving yields of 85–90% for the brominated pyrido[2,3-d]pyrimidin-7-one core
These refinements contribute to more efficient synthesis of the target compound or its key intermediates.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reactions | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-amino-2-chloro-5-pyrimidineethanone + ethyl bromoacetate | Cyclization under base, then amination | 65–75°C, 6–7 h, organic solvent | 74–80 | Industrially favorable, moderate conditions |
| 2 | 5-bromo-2,4-dichloropyrimidine + cyclopentylamine + crotonic acid + Pd catalyst | Pd-catalyzed ring formation + bromination | Acetic acid, Pd(OAc)2, PPh3, multiple steps | <30 | Complex, expensive reagents, low yield |
| 3 | Intermediate + brominating agent (NBS, DBH) | Optimized bromination | Controlled molar ratios | 85–90 | Improved bromination yields |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-d]pyrimidines, while oxidation and reduction can produce oxides or amines, respectively .
Scientific Research Applications
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes, such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity of pyrido[2,3-d]pyrimidine derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Key Pyrido[2,3-d]pyrimidine Derivatives and Their Properties
Physicochemical Properties
- Solubility :
- Polar NH2 group at C7 counterbalances hydrophobic substituents, but the bromine atom may reduce aqueous solubility vs. CF3-containing analogs .
Biological Activity
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a precursor in the synthesis of various pharmacologically active compounds, including cyclin-dependent kinase (CDK) inhibitors. This article explores its biological activity, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₃H₁₃BrClN₃O
- Molecular Weight : 342.62 g/mol
- CAS Number : 1016636-76-2
The compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to the arrest of cancer cell proliferation. The structure of this compound allows it to interact effectively with the ATP-binding site of these kinases, thereby blocking their activity.
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit significant antitumor properties. The biological activity is often linked to their ability to inhibit various kinases involved in tumor growth and progression. For instance, studies have shown that compounds in this class can effectively target:
- Tyrosine Kinases : Involved in signaling pathways that regulate cell division and survival.
- Dihydrofolate Reductase (DHFR) : An enzyme critical for DNA synthesis and repair.
A review highlighted that modifications at the C5 and C6 positions of the pyrido[2,3-d]pyrimidine scaffold can enhance selectivity and potency against specific cancer types, particularly breast cancer .
Case Studies
- Palbociclib Synthesis : this compound is noted as an intermediate in the synthesis of Palbociclib, a well-known CDK4/6 inhibitor used in breast cancer therapy. Clinical studies have demonstrated its efficacy in prolonging progression-free survival in patients with hormone receptor-positive breast cancer .
- In Vitro Studies : Various studies have assessed the cytotoxic effects of this compound on different cancer cell lines. For example, it has shown promising results against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine, and how can purity be ensured?
- Methodological Answer : Two primary methods are documented:
- Method A : Use NaH in dry DMF with iodomethane for alkylation, followed by RP-HPLC purification (74% yield, 88% purity). Critical parameters include controlled temperature (0°C to RT) and acetic acid quenching .
- Method B : Bromination using NBS in dichloromethane, with silica gel chromatography (MeOH:CH₂Cl₂, 1:99) achieving 76% yield. Monitor reaction progress via TLC to avoid over-bromination .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 2.45 ppm) and aromatic protons (δ 7.2–8.1 ppm). Compare with analogs in (e.g., 6-(2,6-dimethylphenyl) derivative) to validate substitution patterns .
- X-ray Crystallography : Resolve ambiguous regions (e.g., pyrido-pyrimidine ring planarity) using single-crystal data (R-factor <0.054, data-to-parameter ratio >16.5) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states for bromination or amination steps. highlights ICReDD’s workflow, where computed activation energies guide experimental parameters (e.g., solvent choice, temperature) .
- Machine Learning : Train models on reaction databases to predict optimal stoichiometry. For example, Bayesian optimization reduced trial-and-error in analogous pyrimidine syntheses by 40% .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., kinase inhibition in ). Control for batch-to-batch purity variations via HPLC-MS .
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 5-Bromo-4-chloro-7-methyl-pyrrolo-pyrimidine in ) to identify trends in substituent effects on activity .
Q. What strategies improve regioselectivity in halogenation or cross-coupling reactions involving this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., sulfonyl in ) to steer bromination to the 5-position. Remove via hydrolysis post-reaction .
- Catalytic Systems : Screen Pd/Xantphos catalysts for Suzuki couplings, leveraging steric effects to favor coupling at the 6-Bromo site over 2-Chloro .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Crystallographic Docking : Use solved protein structures (e.g., bacterial biotin carboxylase in ) for in silico docking. Compare binding poses with experimental IC₅₀ data .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and entropy changes to distinguish competitive vs. allosteric inhibition .
Data Management & Experimental Design
Q. What protocols ensure reproducibility in multi-step syntheses of this compound?
- Methodological Answer :
- Open-Science Platforms : Share step-by-step protocols (e.g., reaction times, quenching sequences) via platforms like PubChem ( ). Include raw NMR/FID files for peer validation .
- Automated Reaction Monitoring : Use PAT tools (e.g., ReactIR) to track intermediates in real-time, reducing variability in manual sampling .
Q. How can contradictory solubility data be resolved for this hydrophobic compound?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO-water gradients (e.g., 10–90% v/v) with dynamic light scattering (DLS) to assess aggregation. notes similar pyrimidines require >30% DMSO for stability .
- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents (e.g., DMAc or NMP) using group contribution methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
